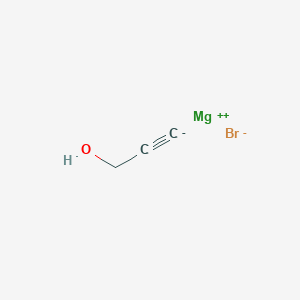

magnesium;prop-2-yn-1-ol;bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

63007-01-2 |

|---|---|

Molecular Formula |

C3H3BrMgO |

Molecular Weight |

159.26 g/mol |

IUPAC Name |

magnesium;prop-2-yn-1-ol;bromide |

InChI |

InChI=1S/C3H3O.BrH.Mg/c1-2-3-4;;/h4H,3H2;1H;/q-1;;+2/p-1 |

InChI Key |

XCVKNUCDSSOPKN-UHFFFAOYSA-M |

Canonical SMILES |

[C-]#CCO.[Mg+2].[Br-] |

Origin of Product |

United States |

Nomenclature and Structural Representation of Propargylmagnesium Bromide

The compound is systematically named prop-2-yn-1-ylmagnesium bromide. chemicalbook.com It is also commonly referred to as propargylmagnesium bromide. chemicalbook.comguidechem.com The Chemical Abstracts Service (CAS) has assigned the number 13254-27-8 to this compound. chemicalbook.comnih.gov

The structural representation of propargylmagnesium bromide is crucial for understanding its reactivity. It exists in equilibrium between two isomeric forms: the acetylenic form (prop-2-yn-1-ylmagnesium bromide) and the allenic form (propadienylmagnesium bromide). thieme-connect.de The ratio of these two forms in solution can be influenced by factors such as the solvent and the method of preparation. chemicalbook.comchemicalbook.com For instance, preparation at reflux temperature in ether can result in a 4:1 ratio of the allenic to the acetylenic form. chemicalbook.comchemicalbook.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C3H3BrMg | chemicalbook.comchemspider.com |

| Molecular Weight | 143.28 g/mol | chemicalbook.com |

| CAS Number | 13254-27-8 | chemicalbook.comnih.gov |

| Synonyms | Prop-2-yn-1-ylmagnesium bromide, Propargylmagnesium Bromide, Bromo(prop-2-yn-1-yl)magnesium | chemicalbook.comchemspider.com |

Classification As a Grignard Reagent and Organomagnesium Intermediate

Propargylmagnesium bromide is classified as a Grignard reagent. guidechem.comthieme-connect.dewikipedia.org Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. wikipedia.org In this case, the propargyl group (or its allenyl isomer) is the organic moiety, and bromine is the halogen.

As a Grignard reagent, it is a potent nucleophile and a strong base. wikipedia.org This reactivity makes it a valuable intermediate in organic synthesis for the formation of new carbon-carbon bonds. guidechem.comthieme-connect.de It is typically prepared by the reaction of propargyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.dechemguide.co.uk The use of amalgamated magnesium, generated in situ with mercury(II) chloride, can improve the yield of the Grignard reagent. chemicalbook.comthieme-connect.de

| Classification | Description | Reference |

|---|---|---|

| Grignard Reagent | An organomagnesium halide with the general structure R-Mg-X, used for forming carbon-carbon bonds. | guidechem.comwikipedia.org |

| Organomagnesium Intermediate | A transient species in a reaction mechanism containing a carbon-magnesium bond. | thieme-connect.de |

The reagent should be prepared and used fresh as solutions can disproportionate over time to form propyne (B1212725), allene (B1206475), and other magnesium species. chemicalbook.comchemicalbook.com

Relationship to Propargyl Alcohol Derived Magnesium Alkoxides and Chelates

Direct Synthesis from Propargyl Halides and Magnesium Metal

The most conventional and widely employed method for the preparation of propargylmagnesium bromide involves the direct reaction of a propargyl halide, typically 3-bromopropyne, with magnesium metal turnings. rsc.org This exothermic reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture or oxygen. rsc.orgresearchgate.net

The fundamental reaction can be represented as follows:

An important characteristic of propargylmagnesium bromide is its existence as a rapid equilibrium mixture of the terminal alkyne (propargyl) and internal allene (B1206475) (allenyl) isomers. The position of this equilibrium and the subsequent reactivity with an electrophile can be influenced by factors such as the solvent, temperature, and the nature of the electrophile itself. Due to the potential for side reactions, such as dimerization and proton abstraction leading to the formation of propyne (B1212725) and allene, the Grignard reagent is typically generated and used immediately for subsequent reactions. rsc.org

A significant challenge in Grignard reagent synthesis is the passivation of the magnesium metal surface by a layer of magnesium oxide. This layer can impede the reaction with the organic halide, leading to long induction times or complete failure of the reaction. To overcome this, various activation methods are employed to expose a fresh, reactive magnesium surface.

Historically, a common method for activating magnesium for the synthesis of propargylmagnesium bromide involves the use of a catalyst, with mercury(II) chloride being a traditional choice. rsc.org The amalgamation of the magnesium surface disrupts the oxide layer and facilitates the electron transfer process necessary for Grignard reagent formation. However, due to the high toxicity of mercury compounds, there has been a significant drive to develop alternative, less hazardous activation methods.

More contemporary and safer activation techniques include:

Mechanical Activation: Continuous stirring or ball milling of the magnesium turnings can physically break the oxide layer, exposing fresh metal surfaces. doi.org

Chemical Activators:

Iodine: A small crystal of iodine is often added to the reaction mixture. It is believed to react with the magnesium surface, forming magnesium iodide, which helps to etch the oxide layer.

1,2-Dibromoethane: This reagent reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning and activating the metal surface. This is often referred to as the "entrainment method."

Diisobutylaluminum hydride (DIBAH): DIBAH has been shown to be an effective activator, allowing for the initiation of Grignard reagent formation at lower temperatures, which can be crucial for controlling exothermic reactions. researchgate.netacs.org

"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to the Grignard preparation has been shown to significantly enhance reactivity. rsc.org These "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can facilitate the formation of Grignard reagents from less reactive halides and at lower temperatures. rsc.org

The solvent plays a critical role in the formation and stability of Grignard reagents. Ethereal solvents are essential as they solvate the magnesium center, stabilizing the organomagnesium species and preventing its precipitation. The two most commonly used solvents for the preparation of propargylmagnesium bromide are diethyl ether (Et₂O) and tetrahydrofuran (THF). unl.edustackexchange.com

Diethyl Ether (Et₂O):

Traditionally, diethyl ether has been the solvent of choice for Grignard reagent synthesis.

It has a lower boiling point (34.6 °C), which can make it easier to control the reaction temperature, especially for highly exothermic reactions.

In diethyl ether, Grignard reagents derived from bromides and iodides tend to exist predominantly as monomers. researchgate.net

Tetrahydrofuran (THF):

THF is a more polar and a stronger Lewis base than diethyl ether, leading to better solvation of the magnesium ion. unl.edustackexchange.com

This enhanced solvation can increase the rate of Grignard reagent formation and improve the solubility of the resulting reagent. unl.edu

The higher boiling point of THF (66 °C) allows for reactions to be carried out at higher temperatures, which can be beneficial for less reactive halides. unl.edustackexchange.com

In THF, most Grignard reagents, including those derived from chlorides, bromides, and iodides, exist primarily as monomers. researchgate.net This can influence their reactivity and selectivity in subsequent reactions.

The choice between diethyl ether and THF can significantly affect the outcome of the reaction, including the yield and the isomeric ratio of the propargyl and allenyl forms of the Grignard reagent. For instance, in some reactions, switching from a non-coordinating solvent like dichloromethane (B109758) (DCM) to a coordinating solvent like THF can dramatically alter the diastereoselectivity of the addition of propargylmagnesium bromide to chiral sulfinyl imines. nih.gov

| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Reference |

|---|---|---|---|

| Boiling Point | 34.6 °C | 66 °C | unl.edustackexchange.com |

| Solvating Ability | Moderate | Strong | unl.edustackexchange.com |

| Reactivity of Formation | Generally slower | Generally faster | unl.edu |

| Reagent Structure | Predominantly monomeric (for bromides) | Predominantly monomeric | researchgate.net |

In Situ Generation Strategies

In many applications, propargylmagnesium bromide is generated in situ and immediately reacted with an electrophile. This approach, often referred to as a Barbier-type reaction, is particularly advantageous as it minimizes the handling of the often unstable Grignard reagent and can suppress side reactions like Wurtz coupling. nih.govmdpi.com

In a typical Barbier-type procedure, a mixture of the propargyl halide and the electrophile (e.g., an aldehyde, ketone, or imine) is added to a suspension of activated magnesium in an ethereal solvent. nih.govmdpi.com The Grignard reagent is formed in the presence of the electrophile and reacts with it as soon as it is generated. This technique has been successfully employed in the propargylation of a variety of substrates.

For example, the Barbier-type propargylation of aldehydes and ketones provides a direct route to homopropargylic alcohols. The reaction generally proceeds with good yields and high regioselectivity for the alkyne product over the allene. mdpi.com

| Aldehyde | Product (Homopropargylic Alcohol) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 1-Phenylbut-3-yn-1-ol | 95 | nih.gov |

| 4-Isopropylbenzaldehyde | 1-(4-Isopropylphenyl)but-3-yn-1-ol | 89 | nih.gov |

| 3-Methoxybenzaldehyde | 1-(3-Methoxyphenyl)but-3-yn-1-ol | 95 | nih.gov |

| m-Tolualdehyde | 1-(m-Tolyl)but-3-yn-1-ol | 83 | nih.gov |

| 2,3-Dimethylbenzaldehyde | 1-(2,3-Dimethylphenyl)but-3-yn-1-ol | 87 | nih.gov |

This strategy has also been extended to the diastereoselective addition to chiral imines, where the in situ generation of the Grignard reagent is crucial for achieving high levels of stereocontrol. nih.gov

Synthesis of Propargyl Alcohol-Derived Magnesium Alkoxides

An alternative approach to propargylic organomagnesium intermediates involves the reaction of a Grignard reagent with propargyl alcohol. In this case, the acidic proton of the hydroxyl group is abstracted by the Grignard reagent (such as ethylmagnesium bromide) to form a magnesium alkoxide. This magnesium salt of propargyl alcohol can then undergo further reactions.

This initial deprotonation is typically fast and quantitative. The resulting magnesium alkoxide can then participate in subsequent transformations, such as magnesium-mediated carbometallation reactions. For instance, the addition of a second equivalent of a Grignard reagent (e.g., vinylmagnesium chloride) to the in situ generated magnesium alkoxide of a propargyl alcohol can lead to the formation of a diene-diol after reaction with an aldehyde. uottawa.ca This reaction is believed to proceed through a cyclic magnesium chelate intermediate.

Propargyl-Allenyl Rearrangement (Propargyl-Allenyl Tautomerism) in Magnesium Organometallics

A defining characteristic of propargylmagnesium reagents is their existence in a dynamic equilibrium with the isomeric allenylmagnesium species. nih.govacs.org This rearrangement, also known as propargyl-allenyl tautomerism, is a type of metallotropic shift where the magnesium halide moiety migrates between the C1 and C3 positions of the three-carbon backbone.

Equilibrium Between Propargylic and Allenylic Magnesium Reagents

The formation of propargylmagnesium bromide from propargyl bromide and magnesium metal is immediately followed by a rapid rearrangement to the corresponding allenylmagnesium bromide. nih.govacs.org Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that the allenyl intermediate is thermodynamically more stable than its propargylic counterpart. For instance, the allenylmagnesium reagent (2a') has been calculated to be 4.6 kcal/mol more stable than propargylmagnesium bromide (2a). nih.govacs.org This inherent stability difference drives the equilibrium to favor the allenic form, which often acts as the primary reactive species in subsequent reactions. nih.govacs.org

Factors Influencing Regio- and Stereoselectivity of Isomerization

Several factors can influence the position of the propargyl-allenyl equilibrium and the subsequent regio- and stereoselectivity of reactions. These include the solvent, the presence of substituents on the propargyl/allenyl framework, and the nature of the electrophile.

Solvent Effects: The coordinating ability of the solvent plays a pivotal role. In coordinating solvents like tetrahydrofuran (THF), the solvent molecules can coordinate to the magnesium center, influencing the structure and reactivity of the organometallic species. nih.gov This coordination can affect the relative energies of the propargylic and allenylic isomers and the transition states for their interconversion and subsequent reactions. nih.gov Conversely, in non-coordinating solvents such as dichloromethane (DCM), the internal coordination of the reagent and its interaction with the electrophile become more dominant in determining the reaction outcome. nih.gov For instance, the diastereoselectivity of the addition of propargylmagnesium bromide to certain imines can be completely reversed by switching from THF to DCM. nih.gov

Substituent Effects: The presence of substituents on the three-carbon backbone significantly impacts the equilibrium and the regioselectivity of the reaction. With substituted propargylic magnesium reagents, the rate of equilibration between the propargylic and allenylic forms can be altered. nih.gov If the isomerization is not significantly faster than the rate of addition to an electrophile, the regioselectivity will be governed by the relative rates of addition of the two isomeric magnesium reagents. nih.gov In some cases, substituted propargylic reagents have been shown to yield homoallenyl products as single regioisomers, highlighting the directing effect of the substituent. nih.gov

Nucleophilic Addition Mechanisms

Propargylmagnesium bromide and its allenic isomer are potent nucleophiles that readily add to a variety of electrophiles, most notably carbonyl compounds. The mechanism of these additions is crucial for understanding the formation of the observed products and for controlling the regioselectivity (α vs. γ-attack) and stereoselectivity.

Addition to Aldehydes and Ketones (Propargylation and Allenylation)

The addition of propargylmagnesium reagents to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction, yielding homopropargyl or homoallenyl alcohols. nih.gov The general mechanism involves the nucleophilic attack of the organomagnesium reagent on the electrophilic carbonyl carbon. byjus.comlibretexts.orgchemguide.co.ukkhanacademy.orgorgoreview.com This addition can proceed through either the propargylic or the allenylic isomer, leading to different product types.

Consistent with the principles of the SE2' mechanism, allenylic magnesium reagents typically afford propargylic products, while propargylic magnesium reagents yield allenylic products. nih.gov

α/γ-Regioselectivity and Stereochemical Control

The regioselectivity of the addition is a key aspect, determining whether the new carbon-carbon bond forms at the α-carbon (C1) or the γ-carbon (C3) of the propargyl/allenyl system. This α/γ-regioselectivity is intimately linked to the propargyl-allenyl equilibrium.

DFT calculations have shown that in certain reactions, the addition of the propargylic magnesium reagent is a more favorable process energetically compared to the addition of the allenylic isomer. nih.gov For example, in the reaction with specific sulfinyl imines in DCM, the relative energy for the addition of the propargylic reagent is lower than that of the allenylic reagent (1.5 vs 4.0 kcal/mol). nih.gov This suggests that even though the allenic isomer may be more abundant in the equilibrium mixture, the reaction can proceed preferentially through the less stable but more reactive propargylic isomer, leading to the formation of the homoallenyl product. nih.gov

The stereochemical outcome of these additions is also highly dependent on the reaction conditions and the nature of the reactants. The use of chiral auxiliaries on the electrophile or chiral ligands on the magnesium reagent can induce high levels of diastereoselectivity and enantioselectivity.

Chelate-Controlled Additions (e.g., Five-Membered Magnesium Chelates)

In substrates containing a coordinating group, such as an α-hydroxyketone, the reaction can proceed through a chelate-controlled mechanism. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid, five-membered chelate ring. This chelation model, often referred to as the Cram's chelation model, can exert strong stereochemical control over the nucleophilic addition. nih.gov The incoming nucleophile then attacks from the less hindered face of the carbonyl group, leading to a high degree of diastereoselectivity in the formation of the 1,2-diol product. nih.gov

This chelation strategy is a powerful tool for achieving high stereoselectivity in the addition of propargylmagnesium bromide to functionalized carbonyl compounds.

Data Tables

Table 1: Calculated Energy Differences and Activation Barriers for Propargyl-Allenyl Isomerization

| Parameter | Value (kcal/mol) | Reference |

| Stability Difference (Allenyl vs. Propargyl) | -4.6 | nih.govacs.org |

| Isomerization Barrier (Propargylic to Allenylic) | 5.3 - 6.4 | nih.govacs.org |

Table 2: Relative Energies for Nucleophilic Addition

| Reacting Species | Solvent | Relative Energy (kcal/mol) | Reference |

| Propargylic Magnesium Reagent | DCM | 1.5 | nih.gov |

| Allenylic Magnesium Reagent | DCM | 4.0 | nih.gov |

Addition to Imines (Synthesis of Homopropargyl/Homoallenyl Amines)

The addition of propargylmagnesium bromide to imines provides a valuable route for the synthesis of homopropargyl and homoallenyl amines, which are important building blocks in organic synthesis. nih.govorganic-chemistry.orgorganic-chemistry.org The regioselectivity of this reaction is highly dependent on the solvent and the substitution pattern of the imine.

In a study involving the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines, a complete reversal of diastereoselectivity was observed when switching between coordinating (THF) and non-coordinating (DCM) solvents. nih.gov In THF, the reaction proceeds with high diastereoselectivity, favoring one diastereomer, while in DCM, the opposite diastereomer is predominantly formed. nih.gov This solvent-dependent stereochemical outcome highlights the intricate role of solvent coordination to the magnesium center in the transition state.

DFT calculations have shown that the allenylmagnesium bromide is the more stable and reactive species in the equilibrium. nih.gov The reaction is believed to proceed through a six-membered cyclic transition state, where the magnesium atom coordinates to both the nitrogen of the imine and the oxygen of the sulfinyl group. The attack of the allenyl nucleophile then occurs on the imine carbon, leading to the formation of the homopropargyl amine. nih.gov The stereochemical outcome is dictated by the facial selectivity of this attack, which is influenced by the solvent's ability to coordinate to the magnesium.

The reaction of propargylmagnesium bromide with N-tert-butylsulfinylimines has also been shown to produce homopropargylic amines with good yields and high diastereoselectivity, particularly in THF. mdpi.com This method has been utilized in the synthesis of more complex molecules, demonstrating its synthetic utility. mdpi.comnih.gov

| Substrate | Reagent | Solvent | Product | Diastereomeric Ratio (dr) | Reference |

| (R)-tert-butylsulfinyl imine (pentafluoroaryl) | Propargylmagnesium bromide | THF | Homopropargyl amine | >95:5 | nih.gov |

| (R)-tert-butylsulfinyl imine (pentafluoroaryl) | Propargylmagnesium bromide | DCM | Homopropargyl amine | 44:56 | nih.gov |

| N-tert-butylsulfinyl imine (CF3) | Propargylmagnesium bromide | THF | Homopropargyl amine | >95:5 | nih.gov |

Reactions with Epoxides

The reaction of propargylmagnesium bromide with epoxides offers a direct route to alkynyl alcohols. quimicaorganica.org The regioselectivity of the ring-opening is a key aspect of this transformation. Generally, the attack of the nucleophile occurs at the less substituted carbon of the epoxide ring.

The reaction is believed to proceed via an SN2-type mechanism. The magnesium atom of the Grignard reagent coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. The propargyl/allenyl nucleophile then attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a magnesium alkoxide intermediate. Subsequent workup with an acid source furnishes the desired alcohol.

The synthesis of propargylic and homopropargylic alcohols can be achieved through the reaction of acetylides with epoxides. mdpi.com This highlights the versatility of using alkynyl nucleophiles for the ring-opening of epoxides.

Reactions with Esters and Amides

The reaction of Grignard reagents with esters typically leads to the formation of tertiary alcohols through a double addition. However, the reaction of propargylmagnesium bromide with certain amides, particularly morpholine (B109124) amides, has been shown to yield β-enaminones, which are formal products of allene insertion. arkat-usa.org This unexpected reactivity provides a novel and efficient route to these valuable synthetic intermediates.

The proposed mechanism involves the initial addition of the propargylmagnesium bromide to the amide carbonyl. Instead of a second addition, the resulting tetrahedral intermediate undergoes a rearrangement. This rearrangement is thought to involve the formal insertion of the allene unit into the amide C-N bond. The resulting enaminones can be isolated or hydrolyzed in situ to afford 1,3-diketones. arkat-usa.org The reaction is generally rapid and proceeds in good yields.

In contrast, the reaction of Grignard reagents with tertiary amides can be controlled to produce ketones upon acidic workup. youtube.com This is because the initial tetrahedral intermediate is stable until it is protonated. Reductive alkynylation of amides using hexynyl magnesium bromide has also been reported to yield propargylamines. nih.gov Furthermore, the arylation of Weinreb amides (N-methoxy-N-methylamides) with functionalized Grignard reagents provides a highly efficient method for the synthesis of biaryl ketones. rsc.org

| Amide Substrate | Grignard Reagent | Product Type | Reference |

| Morpholine amides | Propargylmagnesium bromide | β-Enaminones / 1,3-Diketones | arkat-usa.org |

| Tertiary amides | Various Grignard reagents | Ketones | youtube.com |

| N,N-dimethyl-p-toluamide | Hexynyl magnesium bromide | Propargylamine | nih.gov |

| Weinreb amides | Functionalized Grignard reagents | Biaryl ketones | rsc.org |

Carbometallation Reactions of Alkynes and Propargylic Alcohols

Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful tool for the formation of new carbon-carbon bonds. wikipedia.org Propargylmagnesium bromide and related Grignard reagents can participate in carbometallation reactions with alkynes and propargylic alcohols. uottawa.canih.gov

The carbometallation of propargylic alcohols is believed to proceed through a magnesium chelate intermediate. uottawa.ca This chelation directs the addition of the Grignard reagent to the alkyne. The reaction of propargyl alcohols with Grignard reagents in the presence of a copper catalyst has been shown to be a highly regio- and stereoselective process. rsc.org

Anti- and Syn-Carbometallation Pathways

The stereochemical outcome of carbometallation can be either syn or anti, depending on the reaction conditions and the catalyst employed. wikipedia.org In the context of propargylic alcohols, copper(I)-catalyzed carbometallation with Grignard reagents has been shown to proceed via an anti-addition pathway. acs.orgthieme-connect.com This means that the Grignard reagent and the metal add to opposite faces of the alkyne.

The anti-stereoselectivity is rationalized by a mechanism involving the formation of a five-membered metallacyclic intermediate. rsc.org The chelation of the magnesium to the hydroxyl group of the propargylic alcohol directs the copper catalyst to one face of the alkyne, and the Grignard reagent then adds from the opposite face. In contrast, some carbometallation reactions, particularly those involving carboalumination, can proceed through a syn-addition pathway. wikipedia.org

Regioselectivity and Stereoselectivity in Carbometallation

The regioselectivity of the carbometallation of propargylic alcohols is highly controlled by the directing effect of the hydroxyl group. nih.govrsc.org In copper-catalyzed reactions, the alkyl group from the Grignard reagent is introduced at the 2-position of the propargylic alcohol. rsc.org This high regioselectivity is attributed to the formation of a five-membered metallacyclic intermediate where the metal is chelated to the hydroxyl oxygen.

The stereoselectivity of these reactions is also noteworthy. The copper-catalyzed carbometallation of secondary terminal propargylic alcohols with alkyl or aryl Grignard reagents is highly stereoselective, affording 2-substituted allylic alcohols with an anti-configuration. acs.orgthieme-connect.com Furthermore, if optically active propargylic alcohols are used, the reaction proceeds with retention of enantiopurity, providing a route to optically active allylic alcohols. rsc.orgacs.org

| Substrate | Reagent | Catalyst | Stereochemistry | Regioselectivity | Reference |

| Secondary terminal propargylic alcohols | Alkyl/Aryl Grignard reagents | Cu(I) salts | anti-addition | Addition at C-2 | acs.orgthieme-connect.com |

| 3-Aryl-substituted secondary propargylic alcohols | Alkyl, aryl, vinyl, or allyl Grignard reagents | CuCl | anti-addition | Addition at C-2 | rsc.org |

Cross-Coupling Mechanisms

Propargylmagnesium bromide can also participate in cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon bonds. These reactions are typically catalyzed by transition metals such as palladium or copper.

The mechanism of these cross-coupling reactions generally involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active low-valent transition metal catalyst (e.g., Pd(0) or Cu(I)) reacts with an organic halide (R-X), inserting into the carbon-halogen bond to form a higher oxidation state organometallic intermediate.

Transmetalation: The propargylmagnesium bromide then transfers its organic group (propargyl or allenyl) to the transition metal center, replacing the halide. This step forms a diorganometallic intermediate.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the desired cross-coupled product and regenerating the low-valent catalyst, which can then re-enter the catalytic cycle.

The regioselectivity of the cross-coupling reaction (i.e., whether the propargyl or allenyl isomer couples) can be influenced by the nature of the catalyst, the ligands, and the reaction conditions. For example, in some cases, the use of specific ligands can favor the formation of the propargyl-coupled product, while other conditions might lead to the allenyl-coupled product.

Mechanistic Investigations of Reactions Involving Propargylmagnesium Bromide and Related Species

The study of reaction mechanisms involving propargylmagnesium bromide, a key organometallic reagent, provides critical insights into the formation of various organic structures. This article delves into the mechanistic details of its participation in displacement reactions, and iron- and nickel-catalyzed cross-coupling processes. Furthermore, it explores the intriguing aspects of chirality transfer and other potential rearrangement pathways.

Mechanistic Investigations of Reactions

The reaction of propargylmagnesium bromide with alkyl halides is a fundamental process for carbon-carbon bond formation. These reactions, while seemingly straightforward substitutions, involve a change in the polarity of the functional carbon atom. libretexts.org The carbon in the alkyl halide is electrophilic, while in the Grignard reagent, it becomes nucleophilic. libretexts.org The formation of the Grignard reagent itself involves the reduction of the carbon-halogen bond by magnesium. libretexts.org Halide reactivity in these formations increases from chlorine to bromine to iodine. libretexts.org

In the context of propargylmagnesium bromide, it exists in equilibrium with its allenylmagnesium bromide isomer. nih.gov DFT calculations have shown the allenyl intermediate to be more stable. nih.gov Consequently, the reaction with an electrophile, such as an alkyl halide, often proceeds through an SE2' mechanism, where the allenyl species attacks the electrophile to yield a homopropargyl product. nih.gov The choice of solvent can significantly influence the diastereoselectivity of these reactions, with coordinating solvents like THF and non-coordinating solvents like DCM leading to different major diastereoisomers. nih.gov

When propargylmagnesium bromide reacts with another propargyl halide, the potential for various products exists due to the ambident nature of both the nucleophile and the electrophile. The regioselectivity of such reactions is a key area of investigation.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to other transition metal-catalyzed methods. nih.govdiva-portal.org When propargylmagnesium bromide is coupled with propargyl ethers or carboxylates, it provides a powerful route to synthesize substituted allenes. nih.govd-nb.infonih.gov

The proposed mechanism for these iron-catalyzed reactions often involves the initial reduction of the iron(III) precatalyst, such as [Fe(acac)₃], by the Grignard reagent to a more reactive, lower-valent iron species. nih.govnih.gov This "ate" complex then engages in the catalytic cycle. nih.gov For the cross-coupling of propargyl carboxylates, the reaction is believed to proceed without the formation of radical intermediates from the propargyl ester, as evidenced by the absence of ring-opening products when cyclopropyl-substituted substrates are used. nih.govd-nb.info

In the case of propargyl ethers, the reaction is stereospecific and proceeds via a syn-SN2′ displacement of the leaving group by the Grignard reagent. nih.govdiva-portal.org This high degree of stereospecificity allows for the synthesis of optically active allenes with excellent chirality transfer. nih.govdiva-portal.org The method is versatile, tolerating various functional groups and allowing for the synthesis of highly substituted fluoroalkyl allenes and β- or γ-allenols from cyclic ether precursors. nih.govdiva-portal.org

The following table summarizes the results of iron-catalyzed cross-coupling of various propargyl ethers with Grignard reagents:

| Entry | Propargyl Ether | Grignard Reagent | Product | Yield (%) |

| 1 | 1q | TMS-CH₂MgBr | 2q | 92 |

| 2 | 1r (ester-containing) | MeMgBr | 2r | 51 |

| 3 | 1s (ester-containing) | MeMgBr | 2s | 73 |

| 4 | 6c (oxetane) | EtMgBr | 7c | 56 |

| 5 | 6d (oxetane) | CyMgBr | 7d | 71 |

| 6 | 6e (oxetane) | MeMgBr | 7e | 57 |

| Data sourced from reference diva-portal.org |

Nickel-catalyzed cross-coupling reactions of propargylic halides with Grignard reagents offer an efficient route for the synthesis of terminal allenes. organic-chemistry.org These reactions are often faster, require lower catalyst loading, and exhibit better regioselectivity compared to traditional copper-catalyzed methods. organic-chemistry.org The combination of Ni(acac)₂ and PPh₃ in THF has been identified as a particularly effective catalytic system. organic-chemistry.org

This methodology is applicable to a wide range of Grignard reagents, including those with electron-rich and electron-deficient substituents, as well as aromatic, naphthyl, and alkyl variants. organic-chemistry.org The reaction typically proceeds at room temperature, making it a convenient and practical synthetic tool. organic-chemistry.org

Furthermore, nickel catalysis has been successfully employed in the Kumada-Corriu reaction of electron-rich aryl bromides, which are first converted to lithium triarylmagnesiates. organic-chemistry.org NiCl₂·dppp has been shown to be a superior catalyst in these transformations, minimizing side reactions like homocoupling. organic-chemistry.org

The general mechanism for nickel-catalyzed cross-electrophile coupling is thought to begin with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov This is followed by oxidative addition to the electrophile (e.g., aryl bromide), forming an organonickel(II) intermediate. nih.gov Subsequent reaction with the Grignard reagent, possibly involving transmetalation, leads to a diorganonickel(II) species, which then undergoes reductive elimination to furnish the cross-coupled product and regenerate the Ni(0) catalyst. nih.gov

The transfer of chirality in cross-coupling reactions involving propargylic substrates is a topic of significant mechanistic interest. In iron-catalyzed cross-coupling of enantiomerically enriched propargyl ethers, the reaction proceeds with excellent transfer of chirality. nih.govdiva-portal.org This is attributed to a stereospecific syn-SN2′ mechanism, where the Grignard reagent attacks the double bond of the allenic intermediate from the same face as the leaving group departs. nih.govdiva-portal.org

Similarly, in nickel-catalyzed asymmetric cross-couplings of racemic propargylic halides with organozinc reagents, high enantioselectivity can be achieved using chiral ligands. nih.gov This indicates that the chiral catalyst environment dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer of the product. nih.gov The development of such enantioselective cross-coupling reactions is crucial for the synthesis of chiral molecules, which are of great importance in pharmaceuticals and materials science. nih.govnih.gov

The mechanism of chirality transfer often involves the formation of a chiral metal complex that interacts with the substrate in a way that directs the incoming nucleophile to one specific face of the molecule. nih.gov This control over the stereochemical outcome is a hallmark of modern asymmetric catalysis.

While not a direct reaction of propargylmagnesium bromide itself, the Meyer-Schuster rearrangement is a relevant and important transformation of propargyl alcohols, which can be synthesized from propargyl Grignard reagents. This acid-catalyzed rearrangement converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. rsc.orgwikipedia.orgsynarchive.com

The mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift to form an allene intermediate, which then tautomerizes to the final α,β-unsaturated carbonyl compound. rsc.orgwikipedia.org The reaction conditions can influence the outcome, with strong acids sometimes leading to competing reactions like the Rupe rearrangement. wikipedia.org Milder conditions using transition metal or Lewis acid catalysts have been developed to improve the selectivity of the Meyer-Schuster rearrangement. wikipedia.org

A formal halo-Meyer-Schuster rearrangement of propargylic acetates has also been reported, proceeding through a novel α,α-dihalo-β-acetoxyketone intermediate under metal-free conditions to yield (Z)-α-haloenones stereoselectively. nih.gov

Applications in Advanced Organic Synthesis

Synthesis of Allenic Compounds

The reaction of magnesium;prop-2-yn-1-ol;bromide with various electrophiles provides a powerful method for the synthesis of allenes, a class of compounds featuring cumulative double bonds. These reactions often proceed with high regioselectivity and can be tailored to achieve specific stereochemical outcomes.

Stereospecific and Enantioselective Allene (B1206475) Synthesis

The development of stereospecific and enantioselective methods for allene synthesis is a significant area of research, and this compound plays a crucial role. Iron-catalyzed cross-coupling reactions of propargyl ethers with Grignard reagents, including propargylmagnesium bromide, have been shown to be stereospecific, enabling the preparation of optically active allenes with excellent chirality transfer. diva-portal.org This method relies on a syn-S_N2' pathway. diva-portal.org Similarly, copper-catalyzed reactions of chiral propargylic substrates with organocopper reagents, often generated in situ from Grignard reagents, can produce allenes through an anti process. scispace.com

The stereochemical outcome can be influenced by the nature of the halide in the Grignard reagent and the copper salt used. For instance, the reaction of propargylic epoxides with Grignard reagents and a catalytic amount of a copper(I) salt can lead to α-allenic alcohols with high diastereoselectivity. The choice of Grignard reagent (e.g., RMgI vs. RMgCl) and the copper catalyst can control whether the syn or anti diastereomer is formed. scispace.com

Enantioselective methods often employ chiral ligands to control the stereochemistry of the newly formed axial chirality in the allene. While significant progress has been made in the organocatalytic asymmetric synthesis of allenes, the use of chiral metal catalysts in conjunction with Grignard reagents remains a prominent strategy. nih.gov For example, axially chiral allene-containing phosphine (B1218219) ligands have been developed for use in asymmetric catalysis, demonstrating the importance of chirality in these systems. nih.gov

Preparation of Substituted Allenes and Fluoroalkyl Allenes

This compound is instrumental in the synthesis of a wide array of substituted allenes. Nickel-catalyzed cross-coupling of propargylic bromides with Grignard reagents offers a convenient route to terminal allenes. organic-chemistry.orgorganic-chemistry.org This method is effective for producing monosubstituted arylallenes and alkylallenes. organic-chemistry.org Iron-catalyzed cross-coupling of propargyl ethers with various Grignard reagents allows for the synthesis of tri- and tetrasubstituted allenes in good yields. diva-portal.org

A particularly noteworthy application is the synthesis of fluoroalkyl allenes. An iron-catalyzed cross-coupling of propargyl ethers with Grignard reagents has been successfully employed to produce various tri- and tetrasubstituted fluoroalkyl allenes. diva-portal.orgresearchgate.net This transformation is scalable and, when using enantiomerically enriched starting materials, yields chiral fluoroalkyl allenes with high stereospecificity. diva-portal.org The reaction of fluorinated propargyl methyl ethers with different Grignard reagents, such as n-BuMgCl and PhMgBr, has been shown to produce the corresponding trifluoromethyl allenes. researchgate.net

Table 1: Synthesis of Substituted Allenes using this compound and Related Grignard Reagents

| Starting Material | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propargyl Ether | MeMgBr | Fe(acac)₃ | Tetrasubstituted Allene | Good | diva-portal.org |

| Propargyl Methyl Ether | TMS-CH₂MgCl | Fe(acac)₃ | Trisubstituted Allene | 92 | diva-portal.org |

| Propargylic Bromide | Aryl/Alkyl-MgBr | Ni(acac)₂/Ph₃P | Terminal Allene | Good | organic-chemistry.org |

| Fluorinated Propargyl Ether | n-BuMgCl | Fe(acac)₃ | Trifluoromethyl Allene | 43 | researchgate.net |

| Fluorinated Propargyl Ether | PhMgBr | Fe(acac)₃ | Trifluoromethyl Allene | 62 | researchgate.net |

Synthesis of Homopropargylic Alcohols and Derivatives

The reaction of the allenyl form of this compound with carbonyl compounds is a cornerstone for the synthesis of homopropargylic alcohols. This transformation is highly regioselective and provides a direct route to these valuable building blocks. benthamscience.comresearchgate.net

Diastereoselective and Enantioselective Formation

Achieving high levels of diastereoselectivity and enantioselectivity in the formation of homopropargylic alcohols is a key objective. The reaction of allenylmagnesium bromide with chiral aldehydes or ketones can lead to the diastereoselective formation of homopropargylic alcohols. For instance, the diastereoselective propargylation of N-tert-butylsulfinylimines with allenylzinc or propargylmagnesium bromides has been achieved, yielding enantiopure homopropargylic amines. mdpi.com

Enantioselective methods often involve the use of chiral catalysts or auxiliaries. While the direct enantioselective addition of propargylmagnesium bromide to carbonyls can be challenging, alternative strategies have been developed. For example, chiral Brønsted acids can catalyze the enantioselective propargylation of aldehydes with allenylboronates, which can be prepared from propargyl Grignard reagents. organic-chemistry.org Similarly, chiral phosphoric acid catalysts have been used for the highly stereo- and enantioselective synthesis of δ-alkyl-substituted (Z)-homoallylic alcohols, which can be derived from homopropargylic alcohol precursors. acs.orgnih.gov

Building Blocks for Complex Molecules

Homopropargylic alcohols are exceptionally useful intermediates in the synthesis of more complex molecules. nih.gov The carbon-carbon triple bond provides a handle for a wide range of transformations, including click chemistry, reductions, and further carbon-carbon bond-forming reactions.

For example, homopropargylic alcohols can be used in the synthesis of natural products and bioactive molecules. nih.gov They can be converted to other functional groups or used in cyclization reactions to construct cyclic systems. The reaction of morpholine (B109124) amides with propargylmagnesium bromide leads to β-enaminones, which can be hydrolyzed to 1,3-diketones or used to synthesize various heterocyclic and aromatic compounds. arkat-usa.org Furthermore, homopropargylic alcohols can serve as precursors for the synthesis of δ-alkyl-substituted (Z)-homoallylic alcohols, which are key structural motifs in a class of natural products called oxylipins. nih.gov

Table 2: Diastereoselective and Enantioselective Synthesis of Homopropargylic Alcohols and Derivatives

| Substrate | Reagent | Catalyst/Auxiliary | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Aldehydes | Allenylboronate | Chiral Brønsted Acid | Homopropargylic Alcohol | High ee | organic-chemistry.org |

| N-tert-butylsulfinylimines | Allenylzinc/Propargylmagnesium Bromide | - | Homopropargylic Amine | High de | mdpi.com |

| Aldehydes | α-Substituted Allylboronates | Chiral Phosphoric Acid | (Z)-Homoallylic Alcohol | Excellent Z-selectivity and ee | acs.orgnih.gov |

Synthesis of Diene-Diols and Enediyne Systems

The reactivity of this compound can be harnessed for the synthesis of more complex unsaturated systems like diene-diols and enediynes. While direct synthesis of these structures using solely this Grignard reagent is less common, it serves as a crucial precursor for their construction.

The preparation of hydroxy-substituted conjugated dienes can be achieved through Grignard reagents derived from halo-substituted conjugated dienes, which can be conceptually related to the reactivity of propargyl Grignard reagents. google.com More directly, the functional groups introduced by the reaction of this compound can be further elaborated. For instance, the homopropargylic alcohols synthesized can undergo subsequent reactions to form diene systems.

The synthesis of conjugated enynes can be achieved through the rearrangement of acetylenic epoxides mediated by low-valence organotitanium and organozirconium reagents. researchgate.net The propargyl group, which can be introduced using this compound, is a key component of these starting materials. While not a direct application of the Grignard reagent in the final step, its role in creating the necessary precursor is vital.

Synthesis of Branched Non-1-ynitols and Carbohydrate Derivatives

Propargylmagnesium bromide is a key reagent in the synthesis of branched non-1-ynitols and other carbohydrate derivatives, allowing for the introduction of a three-carbon chain at specific positions of a sugar backbone. This method is particularly useful for creating modified carbohydrates with potential applications in medicinal chemistry and glycobiology.

A significant application involves the chemoselective addition of (trimethylsilyl)-propargylmagnesium bromide to the anomeric center of unprotected sugars. This reaction proceeds in the presence of other functional groups, such as halides and silyl (B83357) ethers, in the side chain, demonstrating high selectivity. For instance, the reaction of a 1-unprotected sugar with (trimethylsilyl)-propargylmagnesium bromide in THF can yield the corresponding non-1-ynitol. The trimethylsilyl (B98337) group is often used to prevent the rearrangement of the propargyl Grignard reagent and can be easily removed in a later step.

In a similar vein, the propargylation of carbohydrate-derived aldehydes offers a pathway to homoallylic alcohols. An indium-mediated Barbier-Grignard-type reaction using propargyl bromide has been employed for the derivatization of galactose units within polysaccharides. rsc.orgacs.org In this one-pot reaction performed in water, the aldehyde groups on the polysaccharide chain react to form homoallylic alcohols. rsc.orgacs.org

The following table summarizes representative examples of the synthesis of branched non-1-ynitols and carbohydrate derivatives using propargylmagnesium bromide and related reagents.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1-Unprotected Sugar | (Trimethylsilyl)-propargylmagnesium bromide | Branched Non-1-ynitol | Varies | nih.govbris.ac.uk |

| Galactose-containing polysaccharide (oxidized) | Propargyl bromide / Indium | Homoallylic alcohol derivative of polysaccharide | - | rsc.orgacs.org |

Synthesis of Furanones and Furan (B31954) Derivatives

Propargylmagnesium bromide and its derivatives are instrumental in the construction of furanone and furan ring systems, which are core structures in many natural products and pharmaceuticals.

One strategy involves the reaction of propargylmagnesium bromide with α-hydroxyketones. A stereospecific Barbier-type reaction of α-hydroxyketones with propargyl bromide in the presence of indium metal leads to the formation of 1,2-diarylpent-4-yne-1,2-diols with high diastereoselectivity. rsc.orgacs.org These diols can then be cyclized to furnish furan derivatives. rsc.orgacs.org

Another approach to furan synthesis involves a modular method where propargyl alcohols are transformed into trisubstituted furylboronic acid pinacol (B44631) esters. While this specific method does not directly use propargylmagnesium bromide in the key furan-forming step, the synthesis of the requisite propargyl alcohol starting materials can be achieved through the addition of a Grignard reagent, such as ethynylmagnesium bromide (a related acetylenic Grignard reagent), to an aldehyde. This highlights the importance of Grignard reagents in providing the necessary precursors for complex heterocyclic synthesis.

The table below outlines a key reaction for the synthesis of furan precursors using a propargylating agent.

| Starting Material | Reagent | Intermediate Product | Subsequent Product | Reference |

| α-Hydroxyketone | Propargyl bromide / Indium | (1RS,2SR)-1,2-Diarylpent-4-yne-1,2-diol | Furan derivative | rsc.orgacs.org |

Synthesis of Optically Active Heliannuol E and Natural Product Synthesis

The synthesis of optically active natural products often requires highly stereoselective carbon-carbon bond-forming reactions. The addition of propargylmagnesium bromide to chiral electrophiles, such as sulfinyl imines, has emerged as a powerful tool for the diastereoselective synthesis of chiral building blocks.

While a direct total synthesis of optically active Heliannuol E utilizing propargylmagnesium bromide has not been prominently documented in the reviewed literature, the principles of its application in asymmetric synthesis are well-established and relevant to the construction of complex natural products. For instance, the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines has been shown to produce homopropargyl amines with excellent regio- and diastereoselectivity. The stereochemical outcome of this reaction can be controlled by the choice of solvent, with coordinating solvents like THF and non-coordinating solvents like DCM leading to opposite diastereomers. This level of control is crucial in the synthesis of enantiomerically pure compounds.

This methodology provides access to chiral homopropargyl amines, which are valuable intermediates in the synthesis of various natural products and their analogues. The alkyne functionality in these products can be further elaborated through various transformations, including cyclization reactions, to construct complex molecular architectures.

The following table summarizes the diastereoselective addition of propargylmagnesium bromide to a chiral sulfinyl imine, a key reaction type for the synthesis of optically active building blocks for natural products.

| Electrophile | Reagent | Solvent | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Fluorinated Aromatic Sulfinyl Imine | Propargylmagnesium bromide | THF | Homopropargyl amine | >95:5 | High | |

| Fluorinated Aromatic Sulfinyl Imine | Propargylmagnesium bromide | DCM | Diastereomeric Homopropargyl amine | >5:95 | High |

Catalytic Roles and Transition Metal Interplay

Magnesium Complexes as Catalysts or Precatalysts

Magnesium-based catalysts are gaining prominence due to the element's abundance, low cost, and low toxicity. They have proven effective in a range of reactions, including the hydroboration of unsaturated bonds and complex tandem sequences.

Magnesium complexes have emerged as effective precatalysts for the hydroboration of nitriles and alkynes, offering a sustainable alternative to more expensive metal catalysts. Research has shown that well-defined magnesium complexes, as well as simpler Grignard reagents, can facilitate these transformations efficiently.

A β-diketiminato n-butylmagnesium complex, for instance, serves as a selective precatalyst for the reductive hydroboration of various organic nitriles using pinacolborane (HBpin). nih.govacs.orgresearchgate.net The catalytic cycle is understood to proceed through the formation of key intermediates including magnesium aldimido, aldimidoborate, and borylamido species. nih.govacs.org The mechanism can vary depending on the electronic properties of the nitrile substrate, highlighting a previously underappreciated mechanistic diversity in catalysis by heavier alkaline earth metals. nih.gov

Similarly, the hydroboration of both terminal and internal alkynes can be catalyzed by magnesium compounds. A simple catalyst like dibutylmagnesium (B73119) (MgBu2) effectively yields (E)-vinyl boranes with high selectivity. figshare.com This method is notable for its tolerance of various functional groups, making it suitable for complex molecule synthesis. figshare.com Even common Grignard reagents, such as methylmagnesium chloride (MeMgCl), have been successfully employed as catalysts for the hydroboration of nitriles and other unsaturated functional groups, underscoring the potential for developing highly economic and robust protocols without the need for complex ligands. acs.org

Table 1: Magnesium-Catalyzed Hydroboration of Nitriles and Alkynes

| Catalyst/Precatalyst | Substrate Type | Borane Reagent | Key Features |

|---|---|---|---|

| β-diketiminato n-butylmagnesium | Organic Nitriles | Pinacolborane (HBpin) | Selective reduction; proceeds via magnesium aldimido and borylamido intermediates. nih.govacs.org |

| Dibutylmagnesium (MgBu2) | Terminal & Internal Alkynes | Pinacolborane (HBpin) | Good yields and selectivities (>9:1) for (E)-vinyl boranes; tolerant to functional groups. figshare.com |

Magnesium complexes are also capable of mediating intramolecular tandem reactions, such as the cyclohydroamination of aminoalkenes. These reactions are synthetically valuable as they construct heterocyclic rings in a single, atom-economical step.

Magnesium complexes supported by multidentate phenoxyamine ligands have been shown to be competent catalysts for the cyclization of aminoalkenes. acs.org The catalytic activity and reaction kinetics can be tuned by altering the steric and electronic properties of the ligand framework. For example, one study found that a magnesium complex with a triphenylsilyl-substituted phenoxyamine ligand exhibited zero-order dependence on the substrate concentration, while a less sterically hindered version showed a second-order dependence. acs.org

Mechanistic studies on the intramolecular hydroamination/cyclization of aminoalkenes catalyzed by a tris(4,4-dimethyl-2-oxazolinyl)phenylborate magnesium complex (ToMMgMe) have provided significant insight. figshare.comiastate.edu The reaction follows Michaelis-Menten-type kinetics, and the catalyst's resting state is an isolable magnesium amidoalkene complex. iastate.edu Interestingly, this isolated intermediate does not cyclize on its own under thermal conditions. Cyclization proceeds only upon the addition of more aminoalkene substrate, leading to the proposal of a two-substrate, six-center transition state where C-N bond formation and N-H bond cleavage occur in a concerted fashion. iastate.edu This contrasts with many d0 transition-metal catalysts where turnover is limited by simple intramolecular insertion. acs.orgiastate.edu

Role of Transition Metal Catalysts in Propargylmagnesium Reactions

Propargylmagnesium halides, as powerful Grignard reagents, are fundamental building blocks in organic synthesis. Their utility is greatly expanded when used in conjunction with transition metal catalysts, which can control the regioselectivity and efficiency of coupling reactions, leading to the formation of valuable allene (B1206475) or propargyl structures.

Copper is a widely used catalyst in reactions involving propargylmagnesium reagents due to its low cost and versatile reactivity. These reactions enable the formation of C-C and C-heteroatom bonds with high selectivity.

Copper-catalyzed cross-coupling reactions between propargylic electrophiles (such as ethers or ammonium (B1175870) salts) and Grignard reagents are effective methods for synthesizing substituted propargyl derivatives and allenes. rsc.orgacs.org For instance, using a copper bromide catalyst, propargylic ethers can be coupled with aryl Grignard reagents to selectively produce propargyl derivatives. acs.org Similarly, the reaction of propargylic ammonium salts with alkylmagnesium halides, catalyzed by a copper(I) complex with a phosphine (B1218219) ligand (SPhos), yields allenes stereospecifically. rsc.org

Furthermore, copper catalysis facilitates the α-functionalization of nitroalkanes with propargyl bromides, providing straightforward access to homopropargylic nitroalkanes. nih.gov These products are versatile intermediates for synthesizing nitrogen-containing heterocycles. nih.gov In a different application, a copper-catalyzed system, mediated by manganese powder, achieves the propargylation of aldehydes with propargyl bromides, demonstrating good chemo-selectivity under mild conditions. rsc.org

Iron catalysts offer an inexpensive, abundant, and less toxic alternative to precious metals like palladium for cross-coupling reactions. They have been successfully applied in reactions with propargylmagnesium reagents and other propargyl electrophiles.

An iron-catalyzed Kumada-type cross-coupling of propargyl halides with alkylmagnesium reagents provides access to either allene or propargyl products. iastate.edu The regioselectivity of this reaction is influenced by the electronic nature of the substituent on the alkyne. iastate.edu A similar protocol using iron(III) acetylacetonate (B107027) ([Fe(acac)3]) as a catalyst allows for the efficient synthesis of a broad range of substituted allenes from propargyl carboxylates and Grignard reagents at low temperatures. nih.gov

Iron catalysts also enable Suzuki-Miyaura type couplings. In one report, an iron-catalyzed reaction between propargyl bromides and lithium alkenylborates proceeds with high regioselectivity (SN2-type) and stereospecificity to furnish densely substituted 1,4-enynes. nih.gov This method is notable for its high functional group compatibility. nih.gov Another iron-catalyzed process couples alkynyl Grignard reagents with alkenyl bromides to form conjugated enynes, highlighting the utility of iron in constructing complex unsaturated systems. acs.org

Table 2: Transition Metal-Catalyzed Reactions with Propargyl Reagents

| Transition Metal | Catalyst System | Reagents | Product Type |

|---|---|---|---|

| Copper | [Cu(CH3CN)4]PF6 / SPhos | Propargylic ammonium salts + Alkylmagnesium halides | Allenes rsc.org |

| Copper | CuBr | Propargylic ethers + Aryl Grignard reagents | Propargyl derivatives acs.org |

| Iron | Fe(OAc)2 / IMes | Propargyl bromides + Alkylmagnesium reagents | Allenes or Propargyl derivatives iastate.edu |

| Iron | FeCl3 | Propargyl bromides + Lithium alkenylborates | 1,4-Enynes nih.gov |

| Nickel | (i-Pr-pybox)NiBr2 | Propargylic bromides + Organozinc reagents (Negishi) | Arylated propargyl derivatives nih.gov |

| Nickel | NiCl2 / PCy3 | Propargyl halides + Organotitanium reagents | Allenes |

Nickel catalysts are particularly effective in cross-coupling reactions involving sp3-hybridized carbon centers, such as those in propargyl halides. Mechanistic studies reveal that these reactions often proceed through radical pathways, distinguishing them from traditional palladium-catalyzed cycles.

A notable example is the nickel-catalyzed stereoconvergent Negishi arylation of racemic propargylic bromides. nih.gov Mechanistic investigations provide evidence for a radical chain pathway involving bimetallic oxidative addition, rather than a simple Ni(0)/Ni(II) cycle. nih.gov The key species in the catalytic cycle is proposed to be an arylnickel(II) complex. nih.gov

Nickel catalysts are also used in substitution reactions of propargyl halides with other organometallic reagents. A system using nickel(II) chloride (NiCl2) and tricyclohexylphosphine (B42057) (PCy3) mediates the coupling of propargyl bromide with organotitanium reagents to afford allenes in excellent yields at room temperature. By changing the ligand on the nickel catalyst to triphenylphosphine (B44618) (as in NiCl2(PPh3)2), the reaction with substituted propargyl halides can be directed to preferentially yield either allenes or alkynes.

Zirconium-Mediated Reactions

Zirconium complexes, particularly those derived from zirconocene (B1252598), are pivotal in mediating reactions involving unsaturated carbon-carbon bonds. While direct catalysis on propargylmagnesium bromide is not common, zirconium plays a key role in related transformations such as the carbomagnesiation of alkynes and the directed hydrozirconation of propargylic alcohols, which are the products of the Grignard addition.

Zirconocene-catalyzed carbomagnesiation describes the addition of an organomagnesium reagent across an alkyne, facilitated by a catalyst like zirconocene dichloride (Cp₂ZrCl₂). researchgate.net This reaction creates novel, stereodefined organomagnesium compounds that can be subsequently reacted with electrophiles. beilstein-journals.org The mechanism for the ethylmagnesiation of alkenes, catalyzed by zirconocene dichloride, is believed to involve a zirconocene η²-ethylene complex and a critical β-hydride transfer step. researchgate.net Kinetic analyses have shown that the rate-limiting step is the reaction between the zirconocene-alkene complex and the substrate. researchgate.net This methodology is applicable to various organomagnesium reagents, including those like propargylmagnesium bromide, for addition to different types of alkynes. researchgate.netbeilstein-journals.org

A synthetically crucial related process is the directed hydrozirconation of propargylic and homopropargylic alcohols with the Schwartz reagent (Cp₂ZrHCl). nih.govnih.gov For terminal propargylic alcohols, standard hydrozirconation typically forms the terminal vinyl zirconium product. nih.gov However, the regioselectivity can be completely inverted if the reaction is conducted on the lithium alkoxide of the alcohol in the presence of zinc chloride (ZnCl₂). nih.gov This directed approach leads to the formation of the more sterically crowded, branched vinyl zirconium species, which can then be trapped by electrophiles such as iodine or used in cross-coupling reactions. nih.gov The function of ZnCl₂ is vital, as it is thought to prevent the isomerization of the vinyl metal species, possibly through a transmetalation to a more stable vinyl zinc chloride intermediate. nih.gov Homopropargylic alcohols also undergo directed hydrozirconation, where the hydroxyl group guides the zirconium to the position proximal to the original alkyne. nih.gov

Indium-Mediated Reactions

Indium metal serves as a highly effective mediator for Barbier-type propargylation of carbonyls and imines, presenting a convenient alternative to using pre-formed Grignard reagents. nih.govmdpi.comresearchgate.net These reactions are noted for their high yields, ease of operation, and compatibility with aqueous environments. nih.govresearchgate.net The indium-mediated reaction between propargyl bromide and aldehydes shows high regioselectivity, preferentially forming homopropargylic alcohols over allenic alcohols. researchgate.netresearchgate.net

The reaction proceeds via the in-situ generation of an organoindium species from the oxidative addition of indium metal into the carbon-bromine bond of propargyl bromide. Studies suggest the active nucleophile is an allenylindium species that subsequently adds to the electrophilic substrate. acs.org The regioselectivity can be influenced by additives; for example, the use of the Lewis acid indium triflate [In(OTf)₃] can steer the reaction towards the formation of the homoallenic alcohol, especially when ketones are the substrate. nih.gov

Indium-mediated propargylations demonstrate remarkable chemoselectivity, with aldehydes reacting in preference to more stable ketones. acs.orgnih.gov This method has been applied to various substrates, such as α-hydroxyketones, where chelation effects result in high diastereoselectivity. mdpi.com The reaction is also effective for the diastereoselective propargylation of chiral N-tert-butanesulfinyl imines, yielding enantioenriched homopropargylic amines. mdpi.com The efficiency of this process can be enhanced by sonication and has been utilized in the synthesis of precursors for complex nitrogen-containing heterocycles. mdpi.com

| Substrate | Propargyl Reagent | Mediator/Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Aldehydes | Propargyl bromide | In / aq. media | Homopropargylic alcohol | High regioselectivity for the alkyne product. | researchgate.net |

| α-Hydroxyketones | Propargyl bromide | In | 1,2-Diol | High diastereoselectivity (>99%) via chelation control. | mdpi.com |

| Chiral N-tert-butanesulfinyl imines | Propargyl bromide | In / sonication | Homopropargylic amine | Good yields and diastereoselectivity. | mdpi.com |

| Aromatic/Aliphatic Aldehydes | Propargyl bromide | In / Chiral Ligand | Chiral Homopropargylic alcohol | Good yields (up to 90%) and enantiomeric excess (up to 95%). | acs.orgnih.gov |

Platinum-Catalyzed Reactions

Although direct platinum-catalyzed cross-coupling reactions with propargylmagnesium bromide are uncommon, platinum catalysts are crucial for the valuable subsequent functionalization of the homopropargylic alcohols that result from its addition reactions. Key examples include platinum-catalyzed hydrosilylation and multi-step additions to N-heterocyclic compounds.

An efficient and highly selective method for synthesizing E-vinyl silanes from propargylic alcohols involves catalysis by a system of platinum(II) chloride (PtCl₂) and the bulky phosphine ligand XPhos. nih.gov This hydrosilylation reaction proceeds with high yield and is characterized by its outstanding selectivity, producing a single regioisomer (β-silyl) with exclusively E-alkene geometry. nih.gov The reaction is compatible with a broad range of functional groups on both the alkyne and the silane (B1218182) and remains effective even at low catalyst concentrations. nih.gov

Platinum(II) chloride also catalyzes a multi-step reaction between propargyl alcohols and N-heteroaromatics such as indoles. nih.gov In this process, PtCl₂ is believed to act in a dual capacity: it first catalyzes the rearrangement of the propargyl alcohol to an alkenyl ketone intermediate, which then undergoes a platinum-catalyzed addition from the heterocycle. nih.gov For example, N-methyl indole (B1671886) reacts with but-2-yn-1-ol in the presence of PtCl₂ to form an indole substituted at its 3-position with a 3-oxobutyl group. nih.gov

Ligand Design and Chiral Auxiliaries in Enantioselective Synthesis

Achieving enantioselectivity in the synthesis of chiral homopropargylic compounds is a primary objective in modern organic chemistry. The use of chiral auxiliaries offers a robust method for controlling stereochemistry during the addition of propargylmagnesium bromide. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to guide the stereochemical outcome of a reaction, after which it can be removed and potentially recycled. wikipedia.org

N-tert-butanesulfinyl imines, developed by Ellman, are among the most effective chiral auxiliaries for this purpose. nih.gov These are synthesized by condensing aldehydes or ketones with enantiomerically pure tert-butanesulfinamide. nih.gov The resulting N-tert-butanesulfinyl imine features a chiral, bulky sulfinyl group that effectively blocks one face of the C=N bond, thereby directing the nucleophilic attack of the Grignard reagent to the opposite face with high precision. acs.orgbeilstein-journals.org

The addition of propargylmagnesium bromide to these imines is highly regioselective, producing the homopropargylic amine exclusively. acs.orgnih.gov A remarkable feature of this reaction is that the diastereoselectivity can be controlled and even inverted by the choice of solvent. acs.orgnih.gov In a coordinating solvent such as tetrahydrofuran (B95107) (THF), the reaction yields one diastereomer with high selectivity. nih.gov Conversely, using a non-coordinating solvent like dichloromethane (B109758) (DCM) leads to the formation of the opposite diastereomer, also in high excess. acs.orgnih.gov This solvent-dependent stereocontrol is attributed to different transition state models: a closed, chelated transition state is proposed for non-coordinating solvents, whereas an open transition state is thought to operate in coordinating solvents. acs.org This dual stereocontrol provides exceptional versatility for accessing a wide array of enantiopure amine building blocks. researchgate.net

| Imine Substrate (R-group) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Pentafluorophenyl | THF | -78 | 85 | >98:2 | nih.gov |

| Pentafluorophenyl | DCM | -48 | 82 | <2:98 | nih.gov |

| 2,3,5,6-Tetrafluorophenyl | THF | -78 | 88 | >98:2 | nih.gov |

| 2,3,5,6-Tetrafluorophenyl | DCM | -48 | 85 | <2:98 | nih.gov |

| CF₃ (alkyl) | THF | -78 | - | >95:5 | acs.org |

| CF₃ (alkyl) | DCM | -48 | - | 44:56 | acs.org |

In addition to chiral auxiliaries, the field of asymmetric synthesis employs chiral ligands designed for transition metal catalysts. nih.gov For example, copper-catalyzed three-component reactions involving imines, enynes, and diborons utilize chiral ligands to produce complex homopropargyl amines with high enantio- and diastereoselectivity. nih.gov Chiral BINOL derivatives have also been paired with indium and zinc catalysts to achieve enantioselective propargylation of aldehydes. rsc.org These ligand-based approaches are complementary to auxiliary-controlled methods, broadening the scope of asymmetric synthesis.

Computational and Spectroscopic Characterization of Propargylmagnesium Species

Computational Chemistry Studies (e.g., DFT Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing the intricacies of propargylmagnesium species that are often difficult to capture through experimental means alone.

DFT calculations have been instrumental in rationalizing the outcomes of reactions involving propargylmagnesium bromide. For instance, in the addition of propargylmagnesium bromide to fluorinated aromatic sulfinyl imines, DFT studies at the wB97XD/6-311G(2d,2p) level of theory helped to understand the origin of the observed regio- and diastereoselectivities. nih.gov These calculations can model the transition states for the formation of different stereoisomers, allowing researchers to predict and explain the reaction's stereochemical course. nih.govnih.gov

Computational studies have also shed light on complex rearrangement reactions. In the thermal isomerizations of propargyl 3-acylpropiolates, which can involve strained cyclic allene (B1206475) intermediates, computational analysis suggested that the initial cyclization proceeds through a diradical intermediate. nih.gov A stepwise process was identified, with a computed activation energy of 29 kcal·mol⁻¹ for the rate-limiting step. nih.gov This mechanistic insight, moving from a concerted to a stepwise diradical pathway, is a direct result of computational investigation. nih.gov

The solvent plays a critical role in the chemistry of Grignard reagents, influencing not only reaction rates but also mechanistic pathways and stereoselectivity. rsc.orgnih.gov Computational models that incorporate solvent effects are therefore essential for accurate predictions. pitt.edumdpi.comnih.gov

A striking example is the diastereoselectivity in the reaction of propargylmagnesium bromide with sulfinyl imines, which can be completely reversed by changing the solvent from a coordinating one like tetrahydrofuran (B95107) (THF) to a non-coordinating one like dichloromethane (B109758) (DCM). nih.gov Computational studies rationalize this by modeling the different coordination states of the magnesium atom in the transition state. In THF, a six-membered cyclic transition state involving solvent coordination is favored, leading to one diastereomer. In DCM, a different, non-coordinating model predicts the opposite stereochemical outcome. nih.gov These studies highlight the necessity of including explicit or implicit solvent models in calculations to reflect experimental reality. nih.govpitt.edu

Propargylmagnesium bromide exists in equilibrium with its more stable isomer, allenylmagnesium bromide, through a metallotropic rearrangement. nih.gov Computational chemistry provides quantitative insights into the energetics of this isomerization.

The relative stability and the energy barrier for the interconversion are highly sensitive to substituents and the solvent environment. acs.org DFT calculations can determine the free energies of the propargyl and allenyl isomers and the transition state connecting them. For example, in the reaction with sulfinyl imines, the propargyl reagent (1a) is formed initially from propargyl bromide and magnesium, which then rearranges to the allenyl magnesium reagent (1a') . nih.gov While specific energy values for the isomerization of propargylmagnesium bromide itself are not detailed in the provided context, computational studies on related systems demonstrate the capability to calculate these parameters, which are crucial for understanding the regioselectivity of its reactions. nih.govacs.org

Table 1: Key Findings from Computational Studies

| Study Focus | Method/Level of Theory | Key Finding | Reference |

|---|---|---|---|

| Reaction Mechanism | DFT (wB97XD/6-311G(2d,2p)) | Rationalized the regio- and diastereoselectivity in the addition of propargylmagnesium bromide to sulfinyl imines by modeling transition states. | nih.gov |

| Solvent Effects | DFT with Solvent Models | Demonstrated that solvent choice (THF vs. DCM) inverts diastereoselectivity due to different coordination in the transition state. | nih.gov |

| Rearrangement Mechanism | DFT (SMD/UB3LYP-D3BJ) | Showed that a related propargyl compound rearranges via a diradical intermediate, not a concerted pathway, with a calculated activation energy of 29 kcal·mol⁻¹. | nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for the structural elucidation of both the Grignard reagents and their reaction products, providing direct evidence for the proposed structures and isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the products of reactions involving propargylmagnesium bromide. The ¹H and ¹³C NMR spectra of the starting material, propargyl bromide, are well-defined. chemicalbook.com However, due to the reactive and complex nature of the Grignard reagent in solution (e.g., Schlenk equilibrium), obtaining clean NMR spectra of the reagent itself is challenging.

Characterization relies heavily on the analysis of its reaction products. For example, after the addition of propargylmagnesium bromide to aldehydes or imines, ¹H and ¹³C NMR are used to confirm the formation of the corresponding homopropargylic alcohols or amines and to distinguish them from any allenic byproducts. nih.gov The diastereomeric ratio of products from stereoselective reactions is often determined by NMR, sometimes using ¹⁹F NMR when fluorinated substrates are involved. nih.gov In one study, ¹H NMR was used to monitor the reaction of propargyl bromide in D₂O, where potential hydrolysis to propargyl alcohol was considered to explain the appearance of new peaks. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for Propargyl Bromide

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| ¹H (CH₂) | Toluene | 3.87 (d) | 2.4 | researchgate.net |

| ¹H (C≡CH) | Toluene | 1.96 (t) | 2.4 | researchgate.net |

| ¹³C (CH₂) | Not Specified | 8.2 | - | chemicalbook.com |

| ¹³C (C≡CH) | Not Specified | 81.3 | - | chemicalbook.com |

Note: Data is for the precursor, propargyl bromide. The signals for the Grignard reagent are not well-documented due to its reactivity.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups present in propargyl and allenyl compounds. researchgate.net The IR spectrum of the precursor, propargyl bromide, shows distinctive absorption bands corresponding to the terminal alkyne C-H and C≡C triple bond stretching vibrations. chemicalbook.comresearchgate.net

When propargylmagnesium bromide is formed and subsequently reacts, IR spectroscopy can track the transformation. The key diagnostic signals include:

Terminal Alkyne (Propargyl): A sharp, weak band for the C≡C stretch around 2120 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹.

Allene: A characteristic cumulative double bond (C=C=C) stretching vibration, which typically appears as a sharp band in the 1950-1970 cm⁻¹ region.

The presence or absence of these bands in reaction products provides clear evidence for whether the propargyl or allenyl isomer of the Grignard reagent has reacted, confirming the regioselectivity of the addition.

X-ray Crystallography of Related Magnesium Complexes